3-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid
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Overview
Description
The compound with the chemical formula C©©©OC(=O)NC=1C=C(C(=NC=1)C(=O)O)Cl is a complex organic molecule This compound contains multiple functional groups, including an ester, an amide, and a chlorinated aromatic ring
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting a broad spectrum of biological activities.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with similar compounds , it can be hypothesized that this compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the chlorinated aromatic ring. This can be achieved through chlorination of a suitable aromatic precursor. The ester and amide functional groups are then introduced through esterification and amidation reactions, respectively. The reaction conditions for these steps often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques would ensure consistent quality and efficiency. The raw materials would be sourced from reliable suppliers, and the entire process would be optimized for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The ester and amide groups can be oxidized under specific conditions to form corresponding acids and other oxidation products.
Reduction: The compound can be reduced to form alcohols and amines, depending on the reducing agents used.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols and amines. Substitution reactions can introduce a wide range of functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Medicine: It could be investigated for potential therapeutic applications, such as drug development.
Industry: The compound may be used in the production of specialty chemicals, polymers, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Chlorinated Aromatic Compounds: These compounds share the chlorinated aromatic ring structure and may have similar chemical properties.
Esters and Amides: Compounds with ester and amide functional groups can undergo similar chemical reactions and have comparable applications.
Uniqueness
This compound is unique due to the combination of its functional groups and the specific arrangement of atoms
Properties
IUPAC Name |
3-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(17)14-6-4-7(12)8(9(15)16)13-5-6/h4-5H,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNASBLATCWNGGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(N=C1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2097854-25-4 |
Source
|
Record name | 5-{[(tert-butoxy)carbonyl]amino}-3-chloropyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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